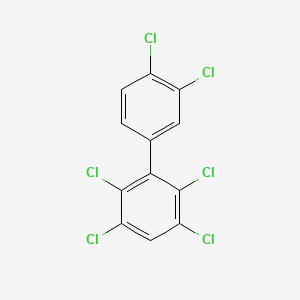

2,3,3',4',5,6-Hexachlorobiphenyl

Descripción general

Descripción

2,3,3’,4’,5,6-Hexachlorobiphenyl is a member of the polychlorinated biphenyls family, which are organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to their regulation and phase-out in many countries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3,3’,4’,5,6-Hexachlorobiphenyl can be synthesized through the Ullmann reaction, which involves the coupling of chlorinated benzene derivatives in the presence of copper powder at elevated temperatures (around 230°C) . This method allows for the selective chlorination of biphenyl to achieve the desired hexachlorinated product.

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4’,5,6-Hexachlorobiphenyl, typically involved the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination could be controlled by adjusting the reaction conditions, such as temperature and chlorine concentration .

Análisis De Reacciones Químicas

Synthetic Routes

The synthesis of 2,3,3',4',5,6-hexachlorobiphenyl typically employs the Ullmann reaction , where biphenyl undergoes chlorination under controlled conditions:

- Reactants : Biphenyl, chlorine gas (Cl₂), copper catalyst.

- Conditions : Elevated temperatures (~230 °C) and atmospheric pressure .

- Mechanism : Electrophilic aromatic substitution at specific positions, driven by steric and electronic factors.

Key Observations :

- Chlorination selectivity depends on reaction time, temperature, and catalyst activity.

- Isotopic labeling (e.g., deuterium) can be introduced using deuterated reagents.

Photodegradation

Exposure to UV light induces bond cleavage and radical formation:

- Primary Products : Chlorinated dibenzofurans (CDFs) and dioxins (CDDs) .

- Mechanism : Homolytic cleavage of C–Cl bonds followed by recombination of aryl radicals .

Data Table: Photodegradation Products

| Conditions | Major Products | Byproducts | Reference |

|---|---|---|---|

| UV (254 nm) | 2,3,7,8-TCDF | Cl₂, CO |

Thermal Degradation

At temperatures >400 °C:

- Pathway : Dechlorination and ring cleavage.

- Products : Lower chlorinated biphenyls, benzene derivatives.

Enzymatic Oxidation

Human liver microsomes metabolize PCBs via cytochrome P450 enzymes:

- Metabolites : Hydroxylated derivatives (e.g., 3′-OH and 5′-OH isomers) .

- Mechanism : Arene oxide intermediates form, followed by NIH shifts (1,2-hydride or chloride shifts) .

Data Table: Metabolite Profiles

| Enzyme Source | Major Metabolite | Enantiomeric Enrichment | Reference |

|---|---|---|---|

| Human Liver Microsomes | 5′-OH-PCB 132 | Second eluting atropisomer |

Oxidative Stress Induction

- Reactive Oxygen Species (ROS) : PCB-mediated disruption of CYP450 enzymes increases ROS production .

- Biological Impact : Lipid peroxidation, DNA damage, and mitochondrial dysfunction .

Dechlorination

- Agents : Sodium borohydride (NaBH₄), zero-valent iron (ZVI).

- Products : Lower chlorinated biphenyls (e.g., penta- or tetrachlorobiphenyls).

Nucleophilic Substitution

- Nucleophiles : Hydroxide (OH⁻), thiols (RS⁻).

- Example : Replacement of para-chlorine with hydroxyl groups in alkaline conditions.

Bioaccumulation and Toxicity

- Ah Receptor Binding : High affinity for aryl hydrocarbon receptors, triggering CYP1A1 expression .

- Toxic Endpoints : Hepatic porphyria, endocrine disruption, and tumor promotion .

Data Table: Toxicity Parameters

| Endpoint | Model System | Observed Effect | Reference |

|---|---|---|---|

| Oxidative Stress | Rat hepatocytes | ↑ Lipid peroxidation (2x control) | |

| Tumor Promotion | Mouse skin | 40% incidence at 100 ppm |

Comparative Reactivity

Reactivity varies with chlorine substitution patterns:

| Congener | Chlorine Positions | Relative Reactivity | Notes |

|---|---|---|---|

| PCB 156 | 2,3,3',4,4',5 | High CYP450 affinity | |

| PCB 132 | 2,2',3,3',4,6' | Atropselective metabolism | |

| PCB 164 | 2,3,3',4',5,6 | Moderate photodegradation rate |

Aplicaciones Científicas De Investigación

2,3,3',4',5,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) congener, part of a group of synthetic organic compounds that were widely used in industrial applications because of their chemical stability and insulating properties . However, due to environmental and health concerns, many countries banned their production in the late 1970s.

Historical Applications

PCBs like this compound were historically used in various applications :

- Electrical Equipment As a dielectric fluid in transformers and capacitors .

- Hydraulic Fluids Employed in hydraulic systems because of its stability .

- Plasticizers Incorporated into synthetic resins and plastics .

- Surface Coatings Found in paints and inks for its durability and resistance to degradation .

These applications were discontinued after recognizing PCBs' bioaccumulation potential and adverse health effects, leading to regulatory bans starting in 1979. An accident in Belgium in January 1999 involving PCB mixtures, including Aroclor 1260, contaminated animal food with dioxins, resulting in a significant food crisis and the implementation of a large PCB/dioxin food monitoring program .

Current Research Applications

Despite its ban in commercial use, this compound remains significant in various research domains:

- Toxicology Studies Research continues into the toxicological effects of PCBs on human health and the environment. Exposure to this compound can lead to neurodevelopmental disorders and endocrine disruption. Studies have linked PCBs with behavioral disturbances and neurotoxicity, affecting dopaminergic cells and potentially contributing to neurodevelopmental issues. Research has also demonstrated that PCBs can interfere with hormonal systems, potentially leading to metabolic disorders like obesity and diabetes.

- Environmental Studies Due to their persistence and presence in the environment, this compound and other PCBs are frequently studied to understand their distribution, bioaccumulation, and long-term impacts on ecosystems.

Effects on Animal Models

Studies on animal models have shown various effects of PCB exposure:

- Neurodevelopmental Effects In pregnant rats treated with PCB 126, male offspring showed significantly reduced time spent in the center, social interaction time, and rearing .

- Pulmonary Lesions Female rats treated with a mixture of TCDD, PCB 126, and PeCDF showed a variety of pulmonary lesions, including bronchiolar metaplasia, squamous cell metaplasia of the alveolar epithelium, and cystic keratinizing epithelioma .

- Thyroid Hormone Levels Pregnant rats given PCB 153 showed a significant dose-dependent decrease in T3 and T4 plasma concentrations in their offspring, though thyroid-stimulating hormone levels did not change significantly .

- Inflammatory Response Mice given a single dose of PCB 77, PCB 104, and PCB 153 as a mixture showed induction of pro-inflammatory mediators in livers, lungs, and brains .

Mecanismo De Acción

The mechanism of action of 2,3,3’,4’,5,6-Hexachlorobiphenyl involves its interaction with cellular pathways and molecular targets. It has been reported to disrupt cellular calcium homeostasis and translocate protein kinase C, leading to various biochemical and toxic effects . Additionally, it can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene .

Comparación Con Compuestos Similares

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

- 2,2’,3,3’,5,5’-Hexachlorobiphenyl

- 2,3,3’,4,4’,5’-Hexachlorobiphenyl

Comparison: 2,3,3’,4’,5,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .

Actividad Biológica

2,3,3',4',5,6-Hexachlorobiphenyl (PCB 136) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. This compound has garnered attention due to its significant biological activity, particularly concerning endocrine disruption, carcinogenic potential, and neurotoxic effects. The following sections will explore the biological activity of PCB 136 through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₄Cl₆

- Molar Mass : 360.86 g/mol

- Physical State : Viscous liquid or solid at room temperature

- Boiling Point : High boiling point contributing to environmental persistence

PCB 136 consists of two phenyl rings connected by a single bond with six chlorine atoms substituted at specific positions on the biphenyl structure. This configuration influences its chemical reactivity and biological interactions.

Endocrine Disruption

PCB 136 has been shown to disrupt endocrine functions by altering thyroid hormone production and interacting with estrogen receptors. These interactions can lead to adverse effects on reproductive health and development across various organisms.

- Thyroid Hormone Alteration : Studies indicate that exposure to PCB 136 can lead to decreased levels of thyroid hormones, potentially impacting growth and metabolism in exposed organisms.

- Estrogen Receptor Interaction : PCB 136 exhibits affinity for estrogen receptors, which may contribute to reproductive toxicity.

Carcinogenic Potential

Research has linked PCB 136 to increased oxidative stress and cellular proliferation in animal studies, suggesting potential carcinogenic properties. The compound may promote tumor growth through mechanisms involving:

- Oxidative Stress : Increased levels of reactive oxygen species (ROS) have been observed in cells exposed to PCB 136, leading to cellular injury and proliferation.

- Disruption of Cellular Communication : PCB 136 may inhibit cellular communication pathways, further contributing to tumorigenesis.

Neurotoxicity

PCB 136 has been associated with neurodevelopmental disorders. Its metabolites can affect neurotransmitter levels and induce changes in liver enzyme activities in animal models.

- Neurotransmitter Alterations : Exposure to PCB 136 has been shown to alter neurotransmitter levels, which can affect cognitive functions and behavior in animals .

- Liver Enzyme Induction : Increased activation of liver enzymes such as ethoxyresorufin deethylase has been noted, indicating potential hepatic toxicity .

Animal Studies

Several studies have investigated the effects of PCB 136 on animal models:

- Rats Study : A study involving prepubertal female rats exposed to various concentrations of PCB 136 found alterations in liver enzyme activities without significant toxic effects on overall health. However, increased liver weight was noted .

- Pigeons Study : A single dose of Aroclor 1260 (containing PCB congeners including PCB 136) injected into pigeons resulted in mortality within five days post-exposure, underscoring the acute toxicity associated with PCBs .

Environmental Impact Studies

Research has also focused on the environmental persistence of PCB 136:

- Fish Tissue Analysis : Monitoring programs have evaluated PCB concentrations in fish tissues from contaminated sites. Target mean concentrations for ecological protection were established at specific locations, highlighting the compound's bioaccumulation potential .

Summary of Biological Effects

Environmental Monitoring Data

| Location | Target Mean Concentration (mg/kg) | Sample Type |

|---|---|---|

| Location B – Conard's Branch | 2.3 | Whole Fish |

| Location D – Richland Creek | 0.9 | Whole Fish |

Propiedades

IUPAC Name |

1,2,4,5-tetrachloro-3-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-2-1-5(3-7(6)14)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGRQXMWMRUYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074233 | |

| Record name | 2,3,3',4',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-44-9 | |

| Record name | 2,3,3',4',5,6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',5,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54FDS4BNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.